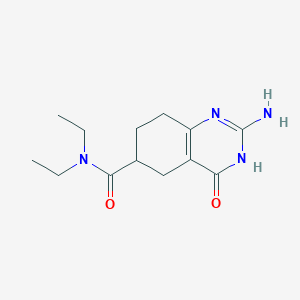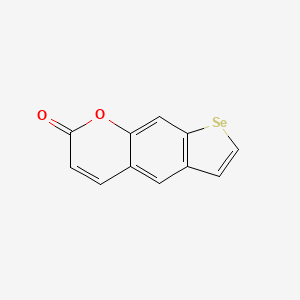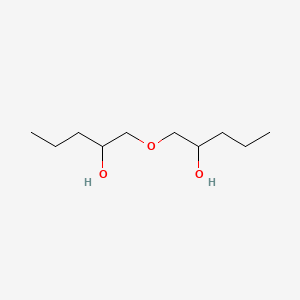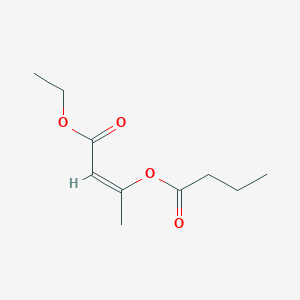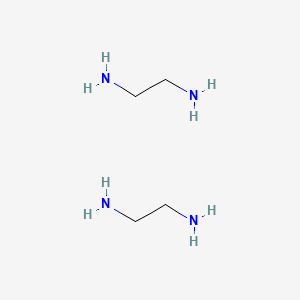
Diethylenetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .
Analyse Des Réactions Chimiques
Diethylenetetramine undergoes various chemical reactions, including:
N-Alkylation: It reacts with epoxide groups to form crosslinks, making it a common curing agent for epoxy resins.
Acylation: It reacts with fatty acids to form fatty amides or imidazolines, depending on the reaction conditions.
Complex Formation: In coordination chemistry, it acts as a tridentate ligand forming complexes with metals such as cobalt.
Common reagents used in these reactions include epoxides, fatty acids, and metal salts. The major products formed are crosslinked polymers, fatty amides, imidazolines, and metal complexes .
Applications De Recherche Scientifique
Diethylenetetramine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .
Comparaison Avec Des Composés Similaires
Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.
Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.
Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .
Propriétés
Numéro CAS |
1336-49-8 |
|---|---|
Formule moléculaire |
C4H16N4 |
Poids moléculaire |
120.20 g/mol |
Nom IUPAC |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
Clé InChI |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
